molecular formula C11H16BrN3O3 B14915824 2-(5-Bromo-2,4-dioxo-3,4-dihydropyrimidin-1(2h)-yl)-N-(pentan-3-yl)acetamide

2-(5-Bromo-2,4-dioxo-3,4-dihydropyrimidin-1(2h)-yl)-N-(pentan-3-yl)acetamide

Cat. No.: B14915824
M. Wt: 318.17 g/mol
InChI Key: RLWNSPCOLDXSHV-UHFFFAOYSA-N
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Description

This compound features a pyrimidine core substituted with a bromine atom at the 5-position and two ketone groups at the 2- and 4-positions, forming a dihydropyrimidinone scaffold. The acetamide side chain is linked to an N-pentan-3-yl group, contributing to its lipophilicity. Such structural features are characteristic of molecules designed for pharmaceutical applications, particularly in targeting enzymes or receptors where halogen bonding (via bromine) and hydrogen bonding (via dioxo groups) play critical roles.

Properties

Molecular Formula

C11H16BrN3O3

Molecular Weight

318.17 g/mol

IUPAC Name

2-(5-bromo-2,4-dioxopyrimidin-1-yl)-N-pentan-3-ylacetamide

InChI

InChI=1S/C11H16BrN3O3/c1-3-7(4-2)13-9(16)6-15-5-8(12)10(17)14-11(15)18/h5,7H,3-4,6H2,1-2H3,(H,13,16)(H,14,17,18)

InChI Key

RLWNSPCOLDXSHV-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)NC(=O)CN1C=C(C(=O)NC1=O)Br

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analysis

The following table compares the target compound with structurally related molecules from the evidence:

Compound Name Pyrimidine Substituents Acetamide Substituent Molecular Weight (g/mol) Key Features
Target Compound 5-Bromo, 2,4-dioxo N-pentan-3-yl ~344 (estimated) Bromine enhances lipophilicity and potential halogen bonding
PNA1030 (Fmoc-PNA-T-OH) 5-Methyl, 2,4-dioxo Fmoc-protected ethyl-glycine 506.52 Methyl group improves metabolic stability; used in peptide nucleic acids
PNA1040 (Fmoc-PNA-U-OH) 2,4-dioxo (no 5-substituent) Fmoc-protected ethyl-glycine 492.49 Unsubstituted pyrimidine; likely lower steric hindrance
QYA Ligand 2,4-dioxo N-(4-sulfamoylphenyl) 324.31 Sulfamoyl group enhances solubility and targets polar enzyme active sites
Pharmacopeial Compound m 2-oxotetrahydropyrimidin-1-yl Complex phenyl/hydroxy groups ~600 (estimated) Multi-ring system with chiral centers; likely targets proteases or kinases
Impurity C (EP) N/A (non-pyrimidine core) 2-Bromo-N-aryl ~350 (estimated) Bromo-acetamide with nitro groups; high reactivity due to electron-deficient aryl

Key Observations:

Bromine’s polarizability may also facilitate halogen bonding in target interactions . The 2,4-dioxo groups are conserved across all pyrimidine-containing analogs, suggesting a role in hydrogen bonding or enzyme inhibition (e.g., dihydrofolate reductase or thymidylate synthase) .

Acetamide Side Chain Variations :

  • The N-pentan-3-yl group in the target compound provides moderate lipophilicity compared to the sulfamoylphenyl group in QYA (polar) or the Fmoc-protected chains in PNA1030/1040 (bulky, designed for solid-phase synthesis) .
  • Impurity C (EP) and Pharmacopeial Compound m feature aryl-containing acetamides , which may confer distinct electronic or steric properties for receptor binding .

Biological Implications: Compounds like QYA and Pharmacopeial Compound m are likely optimized for solubility (via sulfamoyl or hydroxy groups) or target specificity (via chiral centers). The target compound’s bromine and pentan-3-yl chain suggest a balance between membrane permeability and target engagement .

Research Findings and Data Gaps

  • Synthetic Accessibility : The target compound’s brominated pyrimidine may require specialized halogenation conditions compared to methylated or unsubstituted analogs .
  • Pharmacokinetics : The pentan-3-yl group could prolong half-life due to reduced polarity, but metabolic oxidation (e.g., cytochrome P450) might generate reactive intermediates.
  • Target Engagement : Computational modeling or crystallography (as seen in QYA’s PDB entry) would clarify interactions with biological targets .

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